molecular formula C18H28ClN B3025854 1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride CAS No. 1934-42-5

1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride

Cat. No. B3025854
CAS RN: 1934-42-5
M. Wt: 293.9 g/mol
InChI Key: RBIFWZHPLHEIAI-UHFFFAOYSA-N
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Description

1-(1-(4-Methylphenyl)cyclohexyl)piperidine;hydrochloride, or 1-MPCP-HCl, is a cyclic amine compound with a piperidine group, a cyclohexyl group, and a methylphenyl group. It is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Analgesic Effects

  • Analgesic Properties : A study synthesized derivatives of phencyclidine, including 1-[1-(4-Methylphenyl)cyclohexyl]piperidine, and investigated their analgesic effects. These compounds demonstrated significant analgesic effects in animal models, offering potential for pain management research (Ahmadi et al., 2009).

  • Acute and Chronic Pain Activities : Another study focused on the acute and chronic pain activities of a methyl morpholine derivative of phencyclidine, revealing notable analgesic effects in both acute thermal pain and chronic formalin pain in animal models (Ahmadi et al., 2011).

  • Pain Management in Mice : Research on a new derivative of phencyclidine showed higher analgesic effects in mice compared to other groups, particularly in acute thermal and chronic pain scenarios (Ahmadi et al., 2010).

Pharmacological Activity

  • Pharmacological Properties : A study synthesized and evaluated the pharmacological activities of various derivatives of phencyclidine, including its anti-inflammatory, analgesic, antipyretic, and cholinoblocking actions. This research provides insights into the broader pharmacological potential of these compounds (Gasparyan et al., 2009).

  • Anti-Acetylcholinesterase Activity : Research into derivatives of piperidine, including those related to phencyclidine, has shown potent anti-acetylcholinesterase activity. This property is crucial for the development of treatments for conditions like dementia (Sugimoto et al., 1990; Sugimoto et al., 1992).

Synthesis and Structural Analysis

  • Synthesis and Structural Study : The synthesis of various 1-arylcyclohexylamines, including phencyclidine, for evaluation as central nervous system depressants, has been explored. This research contributes to understanding the structure-activity relationships of these compounds (Maddox et al., 1965).

  • Structural Properties and Anti-Leukemia Activity : The synthesis of compounds based on the molecular motif of phencyclidine, including the study of their structural properties and potential anti-leukemia activity, highlights the diverse biomedical applications of these derivatives (Yang et al., 2009).

properties

IUPAC Name

1-[1-(4-methylphenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N.ClH/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFWZHPLHEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70773193
Record name 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934-42-5
Record name 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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